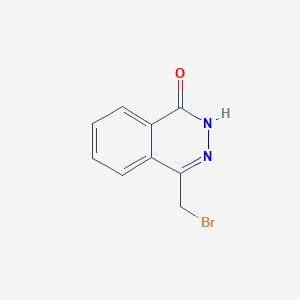

4-(bromomethyl)-2H-phthalazin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJUEEBYEVRBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of the Phthalazinone Core in Synthetic and Medicinal Chemistry

The phthalazinone nucleus is a privileged heterocyclic scaffold, meaning it is a structural motif that appears in a multitude of biologically active compounds. researchgate.netmdpi.com This prevalence is a testament to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. ontosight.ai Phthalazinone derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. nih.gov

The therapeutic potential of the phthalazinone core is underscored by its presence in several marketed drugs. For instance, Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, features a phthalazinone moiety. researchgate.netmdpi.com Another example is Azelastine, an antihistamine used for the treatment of allergic rhinitis. researchgate.net The diverse biological activities associated with the phthalazinone scaffold are summarized in the table below.

| Pharmacological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | researchgate.netmdpi.com |

| Antidiabetic | Endocrinology | researchgate.net |

| Antihypertensive | Cardiology | mdpi.comnih.gov |

| Anti-inflammatory | Immunology | mdpi.comnih.gov |

| Antihistaminic | Allergology | researchgate.netnih.gov |

| Antithrombotic | Hematology | mdpi.comnih.gov |

| Antidepressant | Psychiatry | mdpi.comnih.gov |

| Antimicrobial | Infectious Diseases | osf.io |

The versatility of the phthalazinone core extends beyond its biological activity. From a synthetic standpoint, the phthalazinone ring system is readily accessible through various established chemical transformations. longdom.orgekb.eg This accessibility, coupled with the potential for substitution at multiple positions, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles. nih.gov The N-2 and C-4 positions of the phthalazinone ring are particularly amenable to modification, providing synthetic chemists with strategic handles to introduce diverse chemical functionalities and modulate the biological properties of the resulting molecules. mdpi.com

Elucidating the Synthetic Utility of the Bromomethyl Functionality at C 4 of the Phthalazinone Scaffold

The introduction of a bromomethyl group at the C-4 position of the phthalazinone scaffold to form 4-(bromomethyl)-2H-phthalazin-1-one creates a highly valuable and reactive chemical intermediate. This functional group serves as a versatile electrophilic handle, enabling a wide range of subsequent chemical transformations and the construction of more complex molecular architectures.

The reactivity of the bromomethyl group is central to its synthetic utility. The carbon-bromine bond is relatively weak and polarized, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, alcohols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively.

A common and powerful synthetic strategy involves the reaction of this compound with various nucleophiles to generate a library of substituted phthalazinone derivatives. For example, its reaction with primary or secondary amines can be used to synthesize a range of 4-(aminomethyl)phthalazinones. These derivatives are of significant interest in medicinal chemistry as the introduced amino group can participate in hydrogen bonding and ionic interactions with biological targets, potentially enhancing binding affinity and selectivity.

The synthesis of this compound itself is typically achieved through the bromination of the corresponding 4-methyl-2H-phthalazin-1-one precursor. A common method for this transformation is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide. nih.gov

The synthetic transformations enabled by the C-4 bromomethyl group are diverse. For instance, it can be used as a precursor for the synthesis of 4-aminomethyl derivatives through Gabriel synthesis, which involves reaction with potassium phthalimide (B116566) followed by hydrazinolysis. nih.gov This method provides a clean route to primary amines. Furthermore, the bromomethyl group can be converted to other functional groups, such as an aldehyde via the Sommelet reaction or an alcohol by hydrolysis.

The strategic placement of the reactive bromomethyl group at the C-4 position allows for the targeted modification of the phthalazinone scaffold, providing a powerful tool for the exploration of chemical space and the development of novel compounds with desired properties.

Current Research Landscape and Definitive Research Aims for 4 Bromomethyl 2h Phthalazin 1 One Studies

Retrosynthetic Dissection and Key Precursors for the this compound System

A logical retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the C-Br bond, leading to the precursor 4-methyl-2H-phthalazin-1-one. This precursor provides the core phthalazinone structure with the necessary methyl group at the C-4 position, which can then be halogenated.

Further disconnection of 4-methyl-2H-phthalazin-1-one involves breaking the N-N and C-N bonds of the heterocyclic ring. This leads to simpler, commercially available starting materials. A common and effective approach involves the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine (B178648). Specifically, for 4-methyl-2H-phthalazin-1-one, the key precursor is 2-acetylbenzoic acid.

Another retrosynthetic pathway could involve the construction of the phthalazinone ring from phthalic anhydride (B1165640) or its derivatives. This would entail a Friedel-Crafts acylation followed by cyclization with hydrazine.

The key precursors for the synthesis of this compound are therefore:

4-Methyl-2H-phthalazin-1-one : The immediate precursor for the final bromination step. nih.gov

2-Acetylbenzoic acid : A crucial building block for the construction of the 4-methylphthalazinone core.

Phthalic anhydride : A versatile starting material for the synthesis of the phthalazinone scaffold. ekb.egnih.gov

Classical and Established Preparative Routes to the this compound Core

Sequential Construction from Phthalic Anhydride or Derivatives

A widely employed classical route commences with phthalic anhydride. The synthesis typically proceeds via a Friedel-Crafts acylation reaction. For instance, aroylation of a suitable aromatic substrate like m-xylene (B151644) with phthalic anhydride yields an o-aroylbenzoic acid derivative. ekb.eg This intermediate can then undergo cyclization.

Another variation involves the reaction of phthalic anhydride with hydrazine hydrate (B1144303) to form the phthalazinone ring system. nih.gov Subsequent modifications are then required to introduce the desired substitution at the C-4 position.

Strategic Introduction of the Bromomethyl Group via Halogenation Reactions

The most direct method for introducing the bromomethyl group is through the radical bromination of 4-methyl-2H-phthalazin-1-one. A well-established method for this transformation is the Wohl-Ziegler bromination. nih.gov This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide. To enhance the solubility of the substrate, solvents like acetonitrile (B52724) can be used instead of the more traditional carbon tetrachloride. nih.gov

The reaction conditions for the bromination of the methyl group are crucial to ensure selectivity and avoid side reactions.

| Reagent | Initiator | Solvent | Reference |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Acetonitrile | nih.gov |

This selective bromination of the methyl group is a key step in the synthesis of the target compound.

Cyclization Pathways for Phthalazinone Ring Formation with C-4 Substitution

The formation of the phthalazinone ring is a critical step in the synthesis. A common method involves the cyclocondensation of 2-acylbenzoic acids with hydrazine. For the synthesis of 4-methyl-2H-phthalazin-1-one, 2-acetylbenzoic acid is reacted with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired phthalazinone core.

Innovative and Sustainable Synthetic Approaches for this compound

Transition-Metal-Catalyzed Reactions for Phthalazinone Scaffold Assembly

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the efficient construction of heterocyclic scaffolds. rsc.org For the synthesis of phthalazinones, palladium-catalyzed reactions have emerged as powerful tools. rsc.orgnih.gov These methods often involve C-H bond activation and functionalization, offering a more atom-economical and sustainable alternative to classical methods. rsc.org

For instance, a palladium(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides has been developed for the synthesis of phthalazin-1(2H)-ones. nih.gov This reaction is believed to proceed through an electrophilic ortho-palladation followed by C-arylation of the carbon-nitrogen double bond. nih.gov While this specific example doesn't directly yield a C-4 substituted phthalazinone, the principles of transition-metal-catalyzed C-H activation and annulation hold significant promise for the development of more direct and efficient routes to this compound and its derivatives. rsc.org The heteroatoms (O and N) on the phthalazinone ring can act as directing groups to facilitate regioselective functionalization with various transition-metal catalysts like Rh, Ru, Pd, and Ir. rsc.org

Chemo- and Regioselective Synthesis of this compound

The precise installation of a bromomethyl group at the C4-position of the 2H-phthalazin-1-one core is a critical step in the synthesis of various biologically active molecules. Achieving high chemo- and regioselectivity is paramount to avoid the formation of undesired byproducts and to ensure efficient downstream functionalization. A key strategy for this transformation is the radical bromination of a 4-methylphthalazinone precursor.

One of the most effective methods for this specific conversion is the Wohl-Ziegler bromination. nih.gov This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds via a free radical chain mechanism, where the initiator generates a bromine radical that selectively abstracts a hydrogen atom from the methyl group at the C4 position. This benzylic position is activated for radical formation due to the resonance stabilization provided by the adjacent aromatic ring system. The resulting benzylic radical then reacts with another molecule of NBS to form the desired this compound and a succinimidyl radical, which continues the chain reaction.

The regioselectivity of this method is inherently high for the benzylic position over other positions on the heterocyclic or benzene (B151609) ring, which are less susceptible to radical attack under these conditions. The choice of solvent is also crucial for the success of the Wohl-Ziegler reaction. While carbon tetrachloride (CCl₄) has been traditionally used, safety and environmental concerns have led to the exploration of alternative solvents. Acetonitrile, for instance, has been successfully employed as a solvent, offering improved substrate solubility and a safer reaction environment. nih.gov

A comparative overview of synthetic approaches highlights the nuances of achieving regioselectivity. For instance, direct bromination of the parent phthalazin-1(2H)-one using potassium tribromide (KBr₃) in an acetate (B1210297) buffer leads to selective bromination at the C4-position on the ring itself, yielding 4-bromo-2H-phthalazin-1-one, not the bromomethyl derivative. beilstein-journals.org This underscores the importance of the starting material and the specific brominating agent in directing the reaction to the desired position. The synthesis of the target compound, therefore, relies on starting with the 4-methyl analog.

| Method | Starting Material | Reagents | Key Features | Product |

|---|---|---|---|---|

| Wohl-Ziegler Bromination | 4-methyl-2H-phthalazin-1-one | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | High regioselectivity for the benzylic methyl group; free-radical mechanism. | This compound |

| Direct Ring Bromination | Phthalazin-1(2H)-one | Potassium tribromide (KBr₃) | High regioselectivity for the C4-position of the phthalazinone ring. | 4-bromo-2H-phthalazin-1-one |

Exploration of Biocatalytic and Photoredox Catalysis for Bromomethyl Phthalazinone Formation

The quest for greener, more efficient, and highly selective synthetic methods has spurred interest in biocatalytic and photoredox-catalyzed approaches for complex molecule synthesis. While specific examples for the direct synthesis of this compound using these methods are not yet prominent in the literature, their principles suggest significant potential.

Biocatalysis would involve the use of enzymes, such as halogenases, to perform the bromination reaction. Halogenases are capable of catalyzing the regioselective and stereoselective halogenation of a wide range of substrates under mild, aqueous conditions. A hypothetical biocatalytic approach would involve identifying or engineering a halogenase that recognizes the 4-methylphthalazinone scaffold and selectively brominates the methyl group. This would offer a highly sustainable alternative to traditional methods that use stoichiometric amounts of chemical reagents. However, the development of such a process would require significant effort in enzyme screening and protein engineering to achieve the desired activity and selectivity.

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling previously challenging transformations under remarkably mild conditions. youtube.com This technique uses a photocatalyst, typically a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, which upon absorption of visible light, can initiate single-electron transfer (SET) processes. youtube.comyoutube.comyoutube.com

For the formation of the bromomethyl phthalazinone, a photoredox-catalyzed approach could be envisioned to proceed via the generation of a bromine radical from a suitable source like bromotrichloromethane (B165885) (CBrCl₃) or N-bromosuccinimide. The excited-state photocatalyst could oxidize a sacrificial electron donor and then reduce the bromine source to generate the bromine radical. This radical would then selectively abstract a hydrogen from the benzylic methyl group of 4-methyl-2H-phthalazin-1-one, leading to the formation of a benzylic radical. Subsequent reaction with a bromine source would furnish the final product.

The mild conditions of photoredox catalysis, often proceeding at room temperature with low-energy visible light, offer a significant advantage, potentially reducing the formation of thermal degradation byproducts. youtube.comyoutube.com Furthermore, the dual catalytic systems, combining photoredox catalysis with another catalytic cycle (e.g., nickel catalysis), have opened avenues for a vast array of C-C and C-heteroatom bond formations, which could be applied to further derivatize the bromomethyl phthalazinone core. nih.gov

| Catalytic Approach | Principle | Potential Advantages for Bromomethyl Phthalazinone Synthesis | Current Status |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., halogenases) for selective halogenation. | High selectivity, mild reaction conditions, environmentally benign. | Hypothetical; requires enzyme discovery and engineering. |

| Photoredox Catalysis | Visible-light-induced single-electron transfer to generate reactive radicals. youtube.com | Mild conditions, high functional group tolerance, access to unique reactivity. youtube.com | Hypothetical; based on established principles of photoredox-mediated C-H functionalization. |

Reaction Optimization and Process Intensification in this compound Synthesis

A key area for optimization in the Wohl-Ziegler bromination is the choice of solvent. As mentioned, replacing hazardous solvents like carbon tetrachloride with safer alternatives such as acetonitrile not only improves the environmental and safety profile of the reaction but can also enhance substrate solubility, leading to more homogeneous reaction mixtures and potentially higher yields. nih.gov

Further optimization parameters for this radical bromination include:

Radical Initiator: The choice and concentration of the radical initiator (e.g., BPO vs. AIBN) can significantly impact the reaction rate and the formation of byproducts. The initiator must be selected based on its decomposition kinetics at the desired reaction temperature.

Stoichiometry of NBS: Using a slight excess of N-bromosuccinimide can ensure complete conversion of the starting material. However, a large excess can lead to the formation of the dibrominated byproduct, 4-(dibromomethyl)-2H-phthalazin-1-one. Therefore, careful control of the stoichiometry is essential.

Temperature and Reaction Time: The reaction temperature influences the rate of radical initiation and propagation. Optimization is required to find a balance between a reasonable reaction time and minimizing the formation of thermal degradation products. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time.

Work-up and Purification: Developing an efficient work-up procedure to remove the succinimide (B58015) byproduct and any unreacted NBS is critical. Crystallization is often the preferred method for purification on a large scale, and optimization of the crystallization solvent can significantly impact the final purity and yield.

Process intensification strategies could involve the use of flow chemistry. A continuous flow reactor could offer several advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous reagents at any given time. This approach could lead to higher yields, improved product consistency, and a more streamlined manufacturing process.

| Parameter | Objective of Optimization | Example/Consideration |

|---|---|---|

| Solvent | Improve safety, environmental profile, and substrate solubility. | Replacing carbon tetrachloride with acetonitrile. nih.gov |

| Reagent Stoichiometry | Maximize yield while minimizing byproduct formation. | Fine-tuning the molar ratio of N-bromosuccinimide to 4-methyl-2H-phthalazin-1-one. |

| Radical Initiator | Control reaction rate and initiation efficiency. | Comparing the effectiveness of BPO versus AIBN at different temperatures. |

| Temperature | Balance reaction rate with product stability. | Determining the optimal temperature to minimize degradation. |

| Technology | Enhance safety, control, and efficiency for large-scale synthesis. | Implementation of continuous flow chemistry. |

Nucleophilic Displacement Reactions at the Bromomethyl Center of this compound

The primary mode of reactivity for this compound involves nucleophilic substitution at the benzylic carbon. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Reactions with Oxygen-Centered Nucleophiles: Ether, Ester, and Carbonate Formation

Reactions with Nitrogen-Centered Nucleophiles: Amine, Azide, and Hydrazine Derivatives

The displacement of the bromide by nitrogen-centered nucleophiles is a well-established route for the functionalization of this compound. These reactions provide access to a variety of amine, azide, and hydrazine derivatives, which are valuable intermediates for the synthesis of biologically active compounds.

A key example is the reaction with potassium phthalimide (B116566), following the principles of the Gabriel synthesis, to produce an N-protected amine. nih.gov This intermediate can then be deprotected, typically with hydrazine, to yield the primary amine, 4-(aminomethyl)-2H-phthalazin-1-one. This method provides a clean route to the primary amine, avoiding the over-alkylation often seen in direct reactions with ammonia. nih.gov The reaction of the 4-bromomethyl phthalazinone with phthalimide potassium salt proceeds in good yield to furnish 2-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoindoline-1,3-dione. nih.gov

The general reactivity suggests that other nitrogen nucleophiles, such as primary and secondary amines, sodium azide, and hydrazine, would react similarly to yield the corresponding substituted amines, benzyl (B1604629) azide, and hydrazinylmethyl derivatives, respectively.

Table 1: Reactions of this compound with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phthalimide Anion | Phthalimide potassium salt | N-Protected Primary Amine | Good | nih.gov |

Reactions with Sulfur-Centered Nucleophiles: Thioether and Sulfone Linkages

The soft nature of sulfur nucleophiles makes them excellent partners for reaction with the soft electrophilic center of the bromomethyl group. Research has demonstrated the synthesis of dithiocarbamate-phthalazinone hybrids, which involves the displacement of a bromide from an alkylated phthalazinone. nih.gov Specifically, aminoalkyl phthalazinones are treated with carbon disulfide and subsequently an alkyl bromide to form the dithiocarbamate (B8719985) linkage. nih.gov

More direct examples come from analogous structures. For instance, 4-benzyl-2-chloromethyl-2H-phthalazin-1-one, a similar electrophile, reacts readily with potassium thiocyanate (B1210189) to yield 4-benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one and with thiourea (B124793) to afford 4-benzyl-2-mercaptomethyl-2H-phthalazin-1-one. nih.gov These reactions proceed in high yield and demonstrate the feasibility of forming C-S bonds at the methyl position linked to the phthalazinone core. nih.gov

From these thioether products, further oxidation using standard reagents like m-CPBA or hydrogen peroxide would lead to the corresponding sulfoxides and sulfones, although this subsequent step has not been specifically detailed for these exact derivatives in the literature reviewed.

Table 2: Reactions of Phthalazinone Derivatives with Sulfur-Centered Nucleophiles

| Starting Material | Nucleophile/Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-benzyl-2-chloromethyl-2H-phthalazin-1-one | Potassium thiocyanate | 4-benzyl-2-thiocyanatomethyl-2H-phthalazin-1-one | 85% | nih.gov |

| 4-benzyl-2-chloromethyl-2H-phthalazin-1-one | Thiourea | 4-benzyl-2-mercaptomethyl-2H-phthalazin-1-one | 80% | nih.gov |

Reactions with Carbon-Centered Nucleophiles: C-C Bond Formation via Organometallic Reagents and Enolates

The formation of carbon-carbon bonds via nucleophilic attack of carbanions on the bromomethyl group is a fundamental transformation. However, specific examples of this compound reacting with carbon-centered nucleophiles such as Grignard reagents, organolithium compounds, or enolates in a classic SN2 fashion are not prominently reported in the surveyed literature. While such reactions are mechanistically viable for extending the carbon chain, cross-coupling strategies are more commonly documented for C-C bond formation in related systems.

Cross-Coupling Strategies Utilizing the Bromomethyl Moiety of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While these reactions traditionally employ aryl or vinyl halides (sp²-carbon centers), the use of benzylic halides (sp³-carbon centers) has been an area of increasing interest.

Palladium-Catalyzed C-C Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)

The direct participation of the bromomethyl group of this compound in canonical palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, or Stille reactions is not described in the reviewed scientific literature. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgnih.govlibretexts.orglibretexts.org These reactions typically require an sp²-hybridized carbon-halide bond for the initial oxidative addition step to the palladium(0) catalyst. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org

However, the cross-coupling of benzylic halides is known in the broader context of organic synthesis. For example, palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides with Grignard reagents have been developed. acs.orgnih.gov There are also reports of palladium-catalyzed Sonogashira-type couplings between benzyl bromides and lithium acetylides, as well as couplings with diazoesters. rsc.orgnih.govacs.org These specialized methods show that C(sp³)-C(sp) and C(sp³)-C(sp²) bonds can be formed from benzylic bromides under specific catalytic conditions. Nevertheless, the application of these or the more traditional Suzuki, Sonogashira, Heck, or Stille protocols to this compound itself has not been reported.

Copper- and Palladium-Catalyzed C-N and C-S Cross-Coupling Reactions

The presence of a reactive bromomethyl group makes this compound a suitable substrate for copper- and palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These reactions have seen a significant resurgence in recent years, providing efficient pathways to complex molecules. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis for creating C-C, C-N, and C-O bonds. nih.govnih.govyoutube.comyoutube.com While specific examples detailing the C-N and C-S cross-coupling of this compound are not extensively documented in the provided results, the reactivity of similar bromo-substituted heterocyclic systems in these transformations is well-established. For instance, 4-bromo-6H-1,2-oxazines have been successfully used in Suzuki and Sonogashira coupling reactions. nih.gov The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a nitrogen or sulfur nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are also highly effective for the formation of C-N and C-S bonds. nih.gov These reactions typically employ a copper(I) catalyst and are known for their utility in coupling a wide range of nitrogen and sulfur nucleophiles with aryl and alkyl halides. nih.govrsc.org The application of copper catalysis in the synthesis of various nitrogen-containing heterocycles highlights its potential for the derivatization of this compound. researchgate.net

Table 1: Overview of Catalysts and General Conditions for C-N and C-S Cross-Coupling Reactions

| Coupling Type | Catalyst System (General) | Ligands (Common) | Base (Typical) | Solvent (Typical) |

| Palladium-catalyzed C-N | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine-based (e.g., PPh₃, BINAP) | Strong inorganic or organic bases (e.g., Na₂CO₃, Cs₂CO₃, t-BuOK) | Toluene, Dioxane, DMF |

| Palladium-catalyzed C-S | Pd(0) or Pd(II) precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Phosphine-based (e.g., Xantphos, dppf) | Similar to C-N coupling | Toluene, DMF |

| Copper-catalyzed C-N | Cu(I) salts (e.g., CuI, Cu₂O) | Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ | DMF, DMSO |

| Copper-catalyzed C-S | Cu(I) salts (e.g., CuI) | Often ligandless or with simple ligands | K₃PO₄, Et₃N | DMF, Toluene |

Intramolecular Cyclization and Annulation Reactions Involving this compound

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a nucleophilic nitrogen within the phthalazinone ring system, makes it an ideal candidate for intramolecular cyclization and annulation reactions. These reactions are powerful strategies for the construction of fused and polycyclic heterocyclic systems. rsc.orgresearchgate.netnih.govmdpi.comnih.gov

One common approach involves the N-alkylation of the phthalazinone nitrogen with a suitable reagent, followed by an intramolecular reaction. For example, N-alkylation with 1,2-dibromoethane (B42909) can introduce a bromoethyl group, which can then undergo subsequent intramolecular cyclization. nih.gov Although this specific example doesn't start with this compound, the principle of creating a tethered reactive group for cyclization is analogous.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key transformation. researchgate.netmdpi.com Palladium-catalyzed annulation reactions have been developed for the synthesis of various heterocyclic structures. researchgate.net For instance, formal [4+2] annulation reactions have been utilized to construct dihydroquinolin-2(1H)-one derivatives. organic-chemistry.org While direct examples with this compound are not provided, its structure suggests potential as a building block in similar annulation strategies, possibly acting as a four-atom component after initial modification.

Functional Group Transformations and Derivatization of the Phthalazinone Core

The this compound scaffold allows for a variety of functional group transformations and derivatizations, enabling the synthesis of a diverse library of phthalazinone-containing compounds. nih.govnih.govdntb.gov.ua The phthalazinone core itself is a privileged structure in medicinal chemistry, known for a wide range of biological activities. nih.govnih.gov

The most straightforward transformation is the nucleophilic substitution of the bromine atom in the bromomethyl group. This allows for the introduction of various functionalities. For instance, reaction with potassium phthalimide leads to the formation of the corresponding 2-(phthalazinylalkyl)isoindoline-1,3-dione. nih.gov

Further derivatization can occur at the nitrogen atom of the phthalazinone ring. N-alkylation is a common strategy, as demonstrated by the reaction with 1,2-dibromoethane to yield 2-(2-bromoethyl)phthalazinones. nih.gov These N-substituted derivatives can then be used in further synthetic manipulations.

The synthesis of various 4-substituted phthalazinone derivatives has been reported, highlighting the versatility of this scaffold. dntb.gov.uaosf.io These modifications can significantly impact the pharmacological properties of the resulting molecules.

Table 2: Examples of Functional Group Transformations and Derivatizations

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-(bromomethyl)phthalazinone | Potassium phthalimide, DMF | 2-(Phthalazinylalkyl)isoindoline-1,3-dione | nih.gov |

| Phthalazinone | 1,2-dibromoethane, K₂CO₃, DMF | 2-(2-bromoethyl)phthalazinone | nih.gov |

| Anthranilic acid, N-phthaloylglycyl chloride | Triethylamine, Cyanuric chloride | 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.com |

Investigation of Radical Reactions and Single-Electron Transfer Processes

The bromomethyl group is a potential site for radical initiation. For example, Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is a known method to introduce a bromine atom at an allylic or benzylic position, proceeding through a radical mechanism. nih.gov The reverse of this process, the reaction of the bromomethyl group, can be initiated under radical conditions.

Radical cyclization is a powerful tool in organic synthesis. Studies have shown the utility of 6-endo-trig radical cyclization for the synthesis of substituted tetrahydrophthalazines with high diastereoselectivity. ubc.ca This suggests that derivatives of this compound, upon suitable modification to introduce a radical acceptor, could undergo similar cyclizations.

Strategic Applications of 4 Bromomethyl 2h Phthalazin 1 One As a Versatile Synthetic Intermediate

Construction of Diverse Phthalazinone-Based Molecular Architectures

The adaptable nature of 4-(bromomethyl)-2H-phthalazin-1-one makes it an ideal starting material for creating a multitude of phthalazinone derivatives. nih.gov This versatility is particularly valuable in medicinal chemistry, where the systematic modification of a core structure is essential for understanding its biological activity.

Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov The phthalazinone scaffold is a well-established pharmacophore found in numerous bioactive compounds. mdpi.comnih.gov By using this compound as a synthetic intermediate, chemists can systematically introduce a variety of substituents at the 4-position. This allows for the exploration of how different functional groups impact the compound's interaction with biological targets. nih.govosf.io

For instance, a series of 2-substituted phthalazinone derivatives were synthesized to evaluate their potential as phosphodiesterase 4 (PDE4) inhibitors. nih.gov These studies led to the identification of benzylamine-substituted phthalazinones as potent inhibitors. nih.gov Similarly, the synthesis of various 4-substituted phthalazinones has been crucial in developing inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and Aurora kinases. nih.govosf.io

A notable example is the development of Olaparib, the first FDA-approved oral PARP inhibitor, which is based on the 4-substituted-2H-phthalazin-1-one scaffold. researchgate.net The synthesis and evaluation of numerous analogues were instrumental in optimizing its inhibitory activity and metabolic stability. researchgate.net

Here is an interactive data table showcasing examples of phthalazinone derivatives and their reported biological activities:

| Compound Class | Target/Activity | Key Findings |

| 2-Substituted Phthalazinones | PDE4 Inhibition | Benzylamine-substituted derivatives showed potent inhibition of PDE4 and suppressed TNF-alpha production. nih.gov |

| 4-Arylphthalazinones | PARP-1 Inhibition | Identified as micromolar inhibitors of PARP-1 catalytic activity. researchgate.net |

| 4-Benzyl-2H-phthalazin-1-ones | PARP-1 Inhibition | Optimization led to low nanomolar cellular activity and promising metabolic stability. researchgate.net |

| N-Aroyl-substituted piperazines attached to 4-(thiophen-2-ylmethyl)-2H-phthalazin-1-ones | PARP-1 Inhibition | Demonstrated poly(ADP-ribose)polymerase-1 inhibition property. researchgate.net |

| 4-Substituted Phthalazinones | Aurora B Kinase Inhibition | A derivative with a urea (B33335) moiety exhibited potent anti-proliferative activity against HCT116 cells. drugbank.com |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1-one derivatives | BRD4 Inhibition | A lead compound showed potent inhibitory effect on BRD4 and significant anti-proliferative activity against breast cancer cell lines. nih.gov |

Preparation of Libraries of Functionalized Phthalazinone Derivatives

The efficient synthesis of libraries of related compounds is a cornerstone of modern drug discovery. The reactivity of this compound facilitates the rapid generation of diverse phthalazinone libraries. ekb.eg This allows for high-throughput screening to identify lead compounds with desired biological activities.

For example, the reaction of this compound with various nucleophiles, such as amines, thiols, or phenoxides, can quickly produce a wide range of derivatives with different physicochemical properties. This approach has been used to create libraries of compounds for screening against various targets, including enzymes and receptors. nih.govnih.gov

Design and Development of Bioactive Scaffolds with Mechanistic Relevance (Non-Clinical Focus)

The phthalazinone core is not only a versatile synthetic handle but also a key component of numerous bioactive scaffolds. The strategic use of this compound allows for the rational design of molecules that can interact with specific biological targets, providing valuable tools for mechanistic studies.

Enzyme Inhibitor Design Based on the Phthalazinone Framework (e.g., PARP inhibitors, Kinase Inhibitors)

The phthalazinone scaffold has proven to be particularly effective in the design of enzyme inhibitors. osf.io The lactam moiety of the phthalazinone can act as both a hydrogen bond donor and acceptor, facilitating binding to the active sites of enzymes. nih.gov

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and its inhibition is a promising strategy for cancer therapy. researchgate.netnih.gov Several potent PARP inhibitors are based on the 4-substituted phthalazinone scaffold, with Olaparib being a prominent example. nih.govresearchgate.netnih.gov The synthesis of these inhibitors often involves the use of this compound or related intermediates to introduce specific side chains that enhance binding affinity and selectivity. nih.govnih.gov For instance, a series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones were synthesized and evaluated as potential PARP-1 inhibitors for anti-lung adenocarcinoma agents. osf.io One compound from these series emerged as a more potent PARP-1 inhibitor than Olaparib, with an IC50 value of 97 nM compared to Olaparib's 139 nM. osf.io

Kinase Inhibitors: Kinases are another important class of enzymes that are frequently targeted in drug discovery, particularly in oncology. ed.ac.uk The phthalazinone framework has been successfully employed to develop inhibitors of various kinases, including Aurora kinases and vascular endothelial growth factor receptor 2 (VEGFR2). osf.ionih.gov For example, a series of 2,4-disubstituted phthalazinones were evaluated for their inhibitory activity against Aurora kinases, with one compound showing potent inhibition of both AurA and AurB kinases with IC50 values of 118 and 80 nM, respectively. osf.io Novel phthalazine (B143731) derivatives have also been synthesized and shown to exhibit potent cytotoxicity against HCT-116 cells through VEGFR2 inhibition. nih.govrsc.org

Receptor Ligand Synthesis and Binding Affinity Studies

Beyond enzyme inhibition, the phthalazinone scaffold has been utilized in the synthesis of ligands for various receptors. For example, derivatives of 4-(4-bromophenyl)phthalazin-1(2H)-one have been synthesized and shown to have a high affinity for α1-adrenergic receptors. cu.edu.eg These studies highlight the potential of the phthalazinone core in developing selective receptor modulators.

Exploration of Antiproliferative or Antimicrobial Activities (Mechanistic Focus)

The versatility of the phthalazinone scaffold has led to the exploration of its potential in developing agents with antiproliferative and antimicrobial activities. osf.ioosf.io

Antiproliferative Activities: Numerous studies have demonstrated the antiproliferative effects of phthalazinone derivatives against various cancer cell lines. osf.iorsc.org For instance, certain phthalazinone compounds have shown significant cytotoxic activity against A549 lung carcinoma cells. osf.io The mechanistic focus of these studies often involves investigating the induction of apoptosis and cell cycle arrest. nih.govrsc.org For example, some novel phthalazinone derivatives were found to induce apoptosis in HCT-116 cells and arrest the cell cycle in the S-phase. nih.gov

Antimicrobial Activities: Phthalazinone derivatives have also been investigated for their antimicrobial properties. ekb.egresearchgate.net Some synthesized compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netnanobioletters.com Additionally, certain polysubstituted phthalazinone derivatives have exhibited remarkable antifungal activity against various pathogenic fungi. researchgate.net For instance, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one displayed notable activity against dermatophytes and Cryptococcus neoformans. osf.io

Utility in Material Science and Supramolecular Chemistry

The unique structural features of this compound, combining a planar, aromatic phthalazinone core with a reactive benzylic bromide, make it a valuable precursor for the design and synthesis of novel functional materials. The phthalazinone unit can impart desirable properties such as thermal stability, specific photophysical characteristics, and the ability to participate in non-covalent interactions, which are crucial for applications in material science and supramolecular chemistry.

Preparation of Functional Polymers and Dendrimers Bearing Phthalazinone Units

The reactive bromomethyl group of this compound serves as a key functional handle for its incorporation into polymeric and dendritic architectures. This allows for the synthesis of advanced materials that combine the advantageous properties of the phthalazinone core with the processability and structural diversity of polymers and dendrimers.

One primary strategy involves the conversion of this compound into a polymerizable monomer. For instance, the bromine atom can be readily displaced by a nucleophile containing a polymerizable group, such as an acrylate (B77674) or styrenic moiety. The resulting phthalazinone-containing monomer can then be subjected to various polymerization techniques, including free radical polymerization or controlled radical polymerization methods like atom transfer radical polymerization (ATRP), to yield well-defined functional polymers. These polymers, bearing phthalazinone side chains, can exhibit enhanced thermal stability and specific optical properties.

Another approach is the utilization of this compound as an initiator for polymerization reactions. The carbon-bromine bond can be activated to initiate the polymerization of various monomers, leading to polymers with a phthalazinone moiety at one chain end. This "grafting-from" approach is a powerful tool for the synthesis of polymer brushes on surfaces or for the creation of block copolymers where one of the blocks contains the phthalazinone functionality.

Furthermore, this compound can be used to functionalize pre-existing polymers. Through nucleophilic substitution reactions, the phthalazinone unit can be grafted onto polymer backbones containing suitable reactive groups, such as hydroxyl or amine functionalities. This post-polymerization modification strategy offers a versatile route to a wide range of phthalazinone-functionalized polymers with tailored properties. For example, poly(phthalazinone ether)s have been synthesized and shown to possess high glass transition temperatures and thermal stability. atlantis-press.com

In the realm of dendrimer synthesis, this compound can serve as a core molecule or a branching unit. In a divergent synthesis approach, a multifunctional core can be reacted with this compound to generate the first generation of a dendrimer. Subsequent reactions can then be used to build up higher generations. Conversely, in a convergent approach, dendrons (dendritic wedges) can be synthesized and then attached to a core derived from this compound. The resulting dendrimers, with their well-defined, hyperbranched structures and a high density of phthalazinone units at the periphery or within the dendritic scaffold, are promising candidates for applications in catalysis, drug delivery, and as nanoscale reactors. While the direct use of this compound in dendrimer synthesis is not extensively documented in readily available literature, its reactive nature makes it a theoretically viable candidate for such applications.

| Material Type | Synthetic Strategy | Key Features of this compound | Resulting Material Properties |

| Functional Polymers | Conversion to Monomer | Reactive bromomethyl group for attachment of polymerizable moiety. | Polymers with phthalazinone side chains, enhanced thermal stability. |

| Functional Polymers | Use as Initiator | Activatable C-Br bond for initiating polymerization. | Polymers with terminal phthalazinone groups, block copolymers. |

| Functional Polymers | Post-polymerization Modification | Reactive bromomethyl group for grafting onto existing polymers. | Tailored properties by incorporating phthalazinone units. |

| Dendrimers | Core or Branching Unit | Reactive bromomethyl group for divergent or convergent synthesis. | Highly functionalized dendritic structures with potential in various fields. |

Self-Assembly of Phthalazinone-Containing Supramolecular Structures

The phthalazinone core, with its hydrogen bond donor and acceptor sites and its potential for π-π stacking interactions, is an excellent motif for directing the self-assembly of molecules into well-ordered supramolecular structures. The derivatization of this compound allows for the introduction of various recognition sites, enabling the formation of complex and functional supramolecular architectures.

By reacting this compound with molecules capable of forming specific non-covalent interactions, such as hydrogen bonding or metal coordination, a diverse range of self-assembling systems can be created. For example, attachment of a long alkyl chain to the phthalazinone nitrogen can lead to the formation of amphiphilic molecules that self-assemble into micelles, vesicles, or liquid crystalline phases in appropriate solvents.

Research into the self-assembly of phthalazine derivatives has shown that the phthalazinone scaffold can be a key component in the formation of supramolecular gels and other soft materials. While specific studies focusing on derivatives of this compound are not abundant, the principles of supramolecular chemistry strongly suggest its potential in this area. The ability to precisely modify the molecule at the bromomethyl position allows for the fine-tuning of intermolecular interactions, which is a critical aspect of designing self-assembling systems with desired properties and functions.

| Supramolecular Structure | Driving Force for Self-Assembly | Role of Phthalazinone Derivative | Potential Applications |

| Micelles/Vesicles | Amphiphilicity | Forms the hydrophobic or hydrophilic part of the amphiphile. | Drug delivery, nanoreactors. |

| Liquid Crystals | Anisotropic molecular shape, π-π stacking | Provides a rigid, planar core. | Display technologies, sensors. |

| Supramolecular Gels | Hydrogen bonding, π-π stacking | Acts as a gelator molecule. | Soft materials, tissue engineering. |

| Crystalline Networks | Hydrogen bonding, metal coordination | Provides specific recognition sites. | Porous materials, catalysis. |

Comprehensive Characterization and Computational Insights into 4 Bromomethyl 2h Phthalazin 1 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of 4-(bromomethyl)-2H-phthalazin-1-one. Each method provides unique and complementary information about the molecule's atomic arrangement and functional groups.

High-Resolution NMR Spectroscopy (1H, 13C, 2D NMR) for Chemical Shift and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. While specific spectral data for this compound is not widely published, analysis of its structural analogs allows for an accurate prediction of its NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons on the fused benzene (B151609) ring would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent lactam ring. A key signal would be a singlet for the bromomethyl (-CH₂Br) protons, anticipated to appear downfield, likely in the range of δ 4.5–5.0 ppm, due to the deshielding effect of the adjacent bromine atom. For comparison, the chloromethyl protons in the related 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one appear as a doublet between δ 4.5–5.5 ppm. The lactam N-H proton is expected to produce a broad singlet at a significantly downfield chemical shift, often above δ 11.0 ppm, a characteristic feature for this functional group.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon (C=O) of the lactam ring is expected to have a chemical shift in the range of δ 158–162 ppm. nih.gov The carbon of the bromomethyl group (-CH₂Br) would likely appear around δ 30-35 ppm. The aromatic carbons of the phthalazinone core would generate a series of signals between δ 125 and 145 ppm. nih.gov

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign proton and carbon signals. A COSY spectrum would show correlations between adjacent protons within the aromatic ring system, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments of the -CH₂Br group and the aromatic C-H pairs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H | 7.5 - 8.5 | 125 - 145 | Complex multiplet pattern expected. |

| -CH₂Br | 4.5 - 5.0 | 30 - 35 | Singlet in ¹H NMR. |

| Lactam N-H | > 11.0 | - | Broad singlet, exchangeable with D₂O. |

| Lactam C=O | - | 158 - 162 | Carbonyl carbon signal. |

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For this compound (C₉H₇BrN₂O), HRMS would be used to determine its exact mass with high precision. This allows for the unambiguous confirmation of its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), where two peaks of nearly equal intensity appear, separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pathways: In electron impact (EI) mass spectrometry, the molecular ion is energetically unstable and breaks down into smaller, characteristic fragments. nih.gov The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br) to form a stable benzyl-type cation. Alternatively, the loss of the entire bromomethyl radical (•CH₂Br) would yield a highly stable phthalazinone cation. raco.catraco.cat Further fragmentation of the phthalazinone ring would involve the loss of neutral molecules like carbon monoxide (CO) and nitrogen (N₂). raco.cat

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Formula |

| 238/240 | [M]⁺ | [C₉H₇BrN₂O]⁺ |

| 159 | [M - Br]⁺ | [C₉H₇N₂O]⁺ |

| 145 | [M - CH₂Br]⁺ | [C₈H₅N₂O]⁺ |

| 131 | [C₈H₅N₂]⁺ | [C₈H₅N₂]⁺ |

| 103 | [C₇H₅N]⁺ | [C₇H₅N]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netdergipark.org.tramericanpharmaceuticalreview.com These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the lactam carbonyl (C=O) stretching vibration, expected around 1650-1670 cm⁻¹. researchgate.net A broad band corresponding to the N-H stretch of the lactam would appear in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching bands would be observed in the 1400-1600 cm⁻¹ region. The presence of the bromomethyl group would introduce a C-Br stretching vibration, which typically appears in the fingerprint region, between 500 and 700 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would also show the characteristic vibrations of the phthalazinone ring. Aromatic ring vibrations are often strong in Raman spectra. researchgate.net The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum, providing complementary structural data.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (Lactam) | 3100 - 3300 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Lactam) | 1650 - 1670 | IR (Strong) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 700 | IR, Raman |

X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

The technique would confirm the planarity of the bicyclic phthalazinone ring system. It would also reveal the spatial arrangement of the bromomethyl substituent relative to the ring. Crucially, X-ray diffraction elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. In this case, strong hydrogen bonds are expected between the N-H donor of one molecule and the C=O acceptor of a neighboring molecule, likely forming dimers or chains within the crystal lattice.

Computational Chemistry for Mechanistic Understanding and Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for gaining deeper insight into the properties and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Path Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), can provide valuable insights. ontosight.ai

Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. researchgate.net An electrostatic potential map can also be generated to visualize the electron-rich (negative potential, likely around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Reaction Path Analysis: The primary utility of this compound is as an intermediate in reactions involving nucleophilic substitution of the bromine atom. DFT calculations can model the reaction pathway for these substitutions. By calculating the energies of reactants, transition states, and products, the activation energy for the reaction can be determined. This helps in understanding the reaction mechanism (e.g., Sₙ1 vs. Sₙ2 character) and predicting the feasibility and kinetics of synthesizing various derivatives. DFT can also be used to confirm the greater stability of the lactam tautomer over the lactim tautomer, which is crucial for predicting its reactivity. ontosight.ai

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (such as a derivative of this compound) and its biological target at the atomic level. These methods provide mechanistic insights into the binding modes, affinities, and stability of ligand-target complexes, which are crucial for understanding their biological activity.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For instance, in the development of novel α-adrenoceptor antagonists, molecular docking studies were performed on a series of 4-substituted-2(1H)-phthalazinone derivatives. nih.gov The results helped to rationalize the observed biological activities, with the best-fitting compounds in the docking simulations also showing the highest in vitro activity. nih.gov Similarly, docking studies on phthalazin-1(2H)-one derivatives as cholinesterase inhibitors suggested that the most active compounds recognize the binding site of the known drug donepezil, engaging in a similar network of interactions. rsc.org These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the active site of the protein.

Application to Phthalazinone Derivatives:

Derivatives of the phthalazinone core have been extensively studied as inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), which is crucial in DNA repair. nih.govnih.gov Molecular docking studies have been instrumental in designing potent PARP inhibitors by predicting how modifications to the phthalazinone structure will affect binding to the enzyme's active site. nih.gov For example, the design of the highly effective PARP inhibitor YCH1899, a phthalazin-1(2H)-one derivative, was guided by computational modeling to optimize its interaction with the target and overcome resistance to existing inhibitors. nih.gov

The table below summarizes findings from molecular docking studies of various phthalazinone derivatives against their respective targets.

| Derivative Class | Target Protein | Key Interactions Observed in Docking | Reference |

| 4-Substituted-2(1H)-phthalazinones | α-Adrenoceptors | Hydrophobic interactions, hydrogen bonding | nih.gov |

| Phthalazin-1(2H)-one analogues | Cholinesterases | π-π stacking, hydrogen bonding with key residues | rsc.org |

| Phthalazin-1(2H)-one derivatives | PARP | Hydrogen bonding with catalytic domain residues, π-π stacking | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

QSAR analyses have been successfully applied to various heterocyclic compounds similar in structure to phthalazinone derivatives. For example, a QSAR study on 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives as COX-2 inhibitors revealed that steric and electrostatic interactions are key for enzyme-ligand binding. nih.gov The developed QSAR models demonstrated a strong correlation between descriptors like atomic polarizability, the number of hydrogen-bond donors, and the inhibitory activity. nih.gov Such models provide a quantitative framework for designing more potent and selective inhibitors.

Pharmacophore Modeling:

Pharmacophore modeling is another crucial technique in rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to interact with a specific biological target.

For derivatives of this compound, pharmacophore models can be generated based on the structures of known active compounds. These models serve as 3D queries to screen large chemical databases for novel molecules with the desired structural features, potentially leading to the discovery of new therapeutic agents. Pharmacophore-based design has been employed in the development of new pyridazinone derivatives with affinity for α1- and α2-adrenoceptors. dntb.gov.ua

The integration of QSAR and pharmacophore modeling provides a powerful strategy for the rational design of novel phthalazinone derivatives. The insights gained from these computational approaches help to refine the chemical structures to enhance their biological activity and selectivity for a given target.

The following table outlines the key descriptors often used in QSAR studies of heterocyclic compounds and their significance.

| Descriptor Type | Example Descriptor | Significance in Drug Design |

| Electronic | Energy of Highest Occupied Molecular Orbital (HOMO) | Relates to the molecule's ability to donate electrons in a reaction. nih.gov |

| Steric | Molecular Volume, Surface Area | Influences how well the molecule fits into the target's binding site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Affects the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Quantum Chemical | Dipole Moment | Relates to the polarity of the molecule and its potential for electrostatic interactions. |

Emerging Research Avenues and Future Perspectives for 4 Bromomethyl 2h Phthalazin 1 One

Exploration of Unconventional Reactivity and Catalytic Transformations

The phthalazinone scaffold is proving to be a fertile ground for the exploration of novel catalytic transformations, particularly through transition-metal-catalyzed C-H bond activation and functionalization. nih.gov The nitrogen and oxygen atoms within the phthalazinone core act as directing groups, facilitating reactions with a variety of coupling partners under the influence of catalysts such as rhodium, ruthenium, and palladium. nih.gov This chelation-assisted strategy enables the precise modification of the phthalazinone structure, allowing for the introduction of new functional groups through reactions like alkylation, sulfonylation, and halogenation. nih.gov

The presence of the bromomethyl group on 4-(bromomethyl)-2H-phthalazin-1-one adds another layer of reactivity, offering a site for nucleophilic substitution, which can be used in concert with C-H activation strategies to build complex molecular architectures. Researchers are exploring these dual-reactivity modes to create novel derivatives that would be difficult to synthesize using traditional methods. The palladium-catalyzed coupling of bromolactams with amines (Buchwald-Hartwig reaction) is a key strategy for producing aminophthalazinone derivatives, highlighting the importance of the bromo-functionality in forging new carbon-nitrogen bonds. nih.gov

| Catalyst System | Reaction Type | Substrate | Outcome |

| Rh(III) complexes | C-H Alkynylation | 4-Aryl phthalazin-1(2H)-one | Selective mono- and dialkynylated products in good yields. nih.gov |

| Ru(II) complexes | C-H Alkenylation | 4-Aryl phthalazin-1(2H)-one | Alkenylated products in high yields (e.g., 84%). nih.gov |

| Pd(OAc)₂/Xantphos | C-N Cross-Coupling | 4-Bromo-2-methylphthalazin-1(2H)-one | Formation of various aminophthalazinones. nih.gov |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials science has driven the adoption of automated synthesis and high-throughput experimentation (HTE). researchgate.netnih.gov The compound this compound is an ideal candidate for these platforms due to its status as a versatile building block. Its reactive bromomethyl handle allows for a wide range of derivatization reactions, making it suitable for the combinatorial synthesis of extensive compound libraries. nih.gov

Automated platforms, such as robotic liquid handlers and flow reactors, can be programmed to perform sequential reactions, purifications, and analyses, significantly accelerating the discovery pipeline. nih.gov By using this compound as a core scaffold, researchers can rapidly generate hundreds or thousands of unique phthalazinone derivatives by reacting it with a diverse set of nucleophiles. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities or material properties. nih.gov The use of continuous flow reactors, in particular, offers a scalable and reproducible method for producing key intermediates, which can then be used in library generation.

Development of Advanced Imaging Probes and Diagnostic Tools (Non-Clinical)

Phthalazinone derivatives are emerging as promising candidates for the development of advanced optical probes for non-clinical imaging. nih.govosf.io Their inherent fluorescent properties can be tuned through chemical modification, making them suitable for applications in fluorescence microscopy, including one- and two-photon imaging. nih.gov Two-photon microscopy is particularly valuable for imaging biological tissues due to its deeper penetration and lower phototoxicity. nih.govnih.gov

The design of these probes often involves coupling the phthalazinone core, which acts as an electron acceptor, with various electron-donating aromatic groups. nih.gov The bromomethyl group of this compound serves as a critical linker for attaching these functionalities or for anchoring the probe to specific cellular targets. For instance, the bromide can be substituted with azides or other reactive groups to facilitate bio-conjugation. mdpi.com Researchers have successfully designed phthalazinone-based fluorescent probes that have shown excellent performance in imaging mouse brain slices, demonstrating their potential as non-clinical diagnostic tools. nih.govosf.io The development of small, highly fluorescent probes is a key area of research, as they can visualize cellular processes with minimal disruption. nih.gov

| Probe Design Strategy | Imaging Application | Key Feature | Reference |

| Phthalazinone coupled with electron-donating groups | One- and two-photon microscopy | Tunable photophysical properties | nih.gov |

| Derivatization via bromomethyl group | Cellular imaging | Anchoring to biological targets | mdpi.com |

| Minimal fluorescent probes | Non-invasive biological imaging | Reduced perturbation of biological systems | nih.gov |

Sustainable and Economically Viable Synthesis Pathways

The development of sustainable and cost-effective synthetic methods is a major focus in modern chemistry. For the synthesis of this compound and its derivatives, several "green" chemistry approaches are being explored. These methods aim to reduce reaction times, minimize waste, and use less hazardous materials, thereby improving both the environmental footprint and economic viability of the synthesis. researchgate.netnih.gov

Ultrasound-assisted synthesis has emerged as a powerful technique, offering significantly higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.govijpronline.com For example, reactions that take days to complete using traditional methods can be accomplished in just a few hours with sonication. mdpi.com Similarly, microwave-assisted synthesis provides a rapid and efficient way to produce phthalazinone derivatives, often with improved yields and purity. nih.gov These methods are also more energy-efficient, contributing to their sustainability. The use of greener solvents and catalysts, such as water and biodegradable catalysts, further enhances the eco-friendliness of these synthetic routes. ijpronline.com

| Green Synthesis Method | Advantages | Example Application | Reference |

| Ultrasound Irradiation | Higher yields, shorter reaction times, reduced energy consumption | Synthesis of derivatized fluorescent azatetracycles | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, high yields, improved product purity | Synthesis of stable phthalazin-1-ol isomers | nih.gov |

| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simpler workup | Room temperature synthesis of 1(2H)-phthalazinone derivatives | researchgate.net |

Potential for Derivatization in Photoactive or Electronic Materials

The unique electronic and photophysical properties of nitrogen-containing heterocycles make them attractive candidates for the development of novel photoactive and electronic materials. msesupplies.comresearchgate.net Phthalazinone derivatives, with their extended conjugated systems, are being investigated for such applications. The fluorescence of these compounds, which is already being exploited for imaging probes, also suggests their potential use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. osf.iomsesupplies.com

The ability to functionalize the phthalazinone core through its reactive sites, including the bromomethyl group, allows for the fine-tuning of its electronic properties. By introducing different substituents, researchers can modulate the compound's absorption and emission spectra, as well as its charge-transport characteristics. For instance, symmetrical azine-based polymers have been evaluated for their photoelectrical and optical properties, indicating that nitrogen-rich heterocycles like phthalazinones could serve as building blocks for new classes of electroactive polymers. msesupplies.com The development of organic afterglow materials for various applications also highlights the potential of leveraging the unique luminescent properties of these heterocyclic structures. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.